Cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

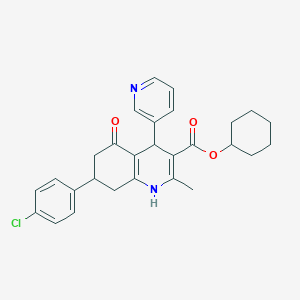

Cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a partially saturated quinoline backbone. Its structure includes:

- Cyclohexyl ester at position 3, enhancing lipophilicity.

- 4-Chlorophenyl at position 7, introducing halogen-mediated electronic effects.

- Methyl group at position 2 and 5-oxo moiety, which stabilize the hexahydroquinoline core.

While direct synthetic or biological data for this compound are unavailable in the provided evidence, its structural analogs (Table 1) offer insights into substituent-driven physicochemical and pharmacological trends.

Properties

IUPAC Name |

cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O3/c1-17-25(28(33)34-22-7-3-2-4-8-22)26(19-6-5-13-30-16-19)27-23(31-17)14-20(15-24(27)32)18-9-11-21(29)12-10-18/h5-6,9-13,16,20,22,26,31H,2-4,7-8,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHJIELRLNMQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)OC5CCCCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent like ethanol.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the hexahydroquinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction, where cyclohexylmagnesium bromide reacts with the intermediate product.

Pyridinyl Group Incorporation: The pyridinyl group can be incorporated through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with the intermediate product in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones

Biological Activity

Cyclohexyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 2984-4775) is a complex organic compound with potential biological activities that warrant investigation. This article explores its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Compound 2984-4775 is C28H29ClN2O3. The compound features a hexahydroquinoline core with various substituents that may influence its biological interactions. The presence of a chlorophenyl group and a pyridine moiety are notable for their potential roles in enhancing the compound's pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the chlorophenyl group have shown promising results against various cancer cell lines. Specifically, compounds related to pyrano[2,3-c]pyrazoles have been demonstrated to inhibit glioma cell proliferation effectively while exhibiting low toxicity towards normal cells .

Key Findings:

- Kinase Inhibition: Compound 2984-4775 may function as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer progression. For example, studies have highlighted the importance of targeting AKT2/PKBβ in glioblastoma treatment due to its correlation with malignancy and poor patient outcomes .

- Cell Viability: In vitro assays have shown that compounds with similar structures can induce cell death in glioblastoma cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

The exact mechanism of action for Compound 2984-4775 remains to be fully elucidated; however, insights can be drawn from related compounds:

- Inhibition of Oncogenic Pathways: The inhibition of the AKT signaling pathway is a common mechanism among anticancer agents targeting glioma. By disrupting this pathway, these compounds can prevent tumor growth and promote apoptosis in cancer cells.

- Selectivity for Cancer Cells: The ability to selectively target cancer cells while minimizing effects on normal cells is crucial for reducing side effects associated with traditional chemotherapeutics.

Study on Pyrano[2,3-c]pyrazoles

A recent study evaluated the anticancer efficacy of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles against glioblastoma cell lines. Compound 4j , a pyrano derivative similar to Compound 2984-4775, was found to inhibit neurosphere formation in patient-derived glioma stem cells and displayed potent efficacy against established glioma lines with an EC50 in the low micromolar range .

Table 1: Summary of Biological Activity

| Compound | Target | Activity | EC50 (µM) | Toxicity |

|---|---|---|---|---|

| 2984-4775 | AKT2/PKBβ | Inhibition | TBD | Low against non-cancerous cells |

| 4j | Glioblastoma | Growth inhibition | ~10 | Non-toxic |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in ester groups, aromatic substituents, and saturation levels, influencing solubility, metabolic stability, and target interactions.

Table 1: Structural and Molecular Comparison

Functional Group Impact

- Halogenation : 4-Chlorophenyl (target, ) vs. 3-chlorophenyl () alters steric and electronic profiles, affecting receptor binding.

- Heteroaromatic Substitutents: Pyridin-3-yl (target) and quinolin-3-yl () enable π-π interactions, while methoxy/hydroxy groups () modulate solubility and metabolic stability.

Conformational Analysis

Crystallographic data for analogs reveal:

- Hexahydroquinoline Core: Adopts boat () or envelope () conformations, influenced by substituents. The target compound’s pyridinyl group may enforce a planar geometry at position 4.

- Hydrogen Bonding : N–H∙∙∙O interactions in methyl esters () stabilize crystal packing, suggesting similar intermolecular forces in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.